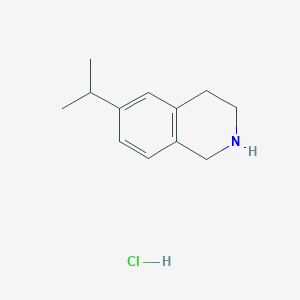

6-(Propan-2-yl)-1,2,3,4-tetrahydroisoquinoline hydrochloride

描述

Historical Context of Tetrahydroisoquinolines in Chemical Research

Tetrahydroisoquinolines (THIQs) have been a cornerstone of organic chemistry since their discovery in the late 19th century. The Pictet–Spengler reaction, first reported in 1911, enabled the synthesis of THIQs via the condensation of β-arylethylamines with carbonyl compounds. This reaction laid the groundwork for synthesizing alkaloids like morphine and papaverine, which share the THIQ scaffold. Early pharmacological studies in the mid-20th century explored THIQs as structural analogs of neurotransmitters, particularly β-phenethylamine and amphetamine. Notably, the Bischler–Napieralski reaction further expanded synthetic access to THIQ derivatives, facilitating the study of their conformational rigidity and bioactivity.

Significance of the Tetrahydroisoquinoline Scaffold in Natural Products

The THIQ core is ubiquitous in bioactive natural products, serving as the backbone for >3,000 alkaloids. Key examples include:

- Tubocurarine : A neuromuscular blocking agent derived from Chondrodendron tomentosum.

- Saframycins : Antitumor antibiotics with a bis-THIQ structure.

- Ecteinascidins : Marine-derived compounds (e.g., trabectedin) with potent anticancer activity.

The scaffold’s rigidity enables precise interactions with biological targets, such as α-adrenergic receptors and serotonin transporters. Modifications at the C-1, C-3, and C-6 positions (e.g., isopropyl groups) enhance lipophilicity and target selectivity, as seen in 6-(propan-2-yl)-THIQ derivatives.

Current Research Status of 6-(Propan-2-yl)-1,2,3,4-Tetrahydroisoquinoline Hydrochloride

Recent advances in synthetic methodology have revitalized interest in 6-(propan-2-yl)-THIQ hydrochloride (CAS 935542-80-6). Key developments include:

Modern strategies, such as palladium-catalyzed ethoxyvinylation, enable efficient C-3/C-4 functionalization of the THIQ core. Computational studies highlight the compound’s potential in targeting neurodegenerative pathways, though in vivo validation remains pending.

Research Objectives and Scope

This review focuses on:

- Elucidating structure-activity relationships (SARs) of 6-substituted THIQs.

- Evaluating synthetic scalability of 6-(propan-2-yl)-THIQ hydrochloride.

- Identifying novel biological targets through in silico and in vitro screening. Gaps in current knowledge include the stereoelectronic effects of the isopropyl group on receptor binding and the compound’s metabolic stability in physiological systems.

属性

IUPAC Name |

6-propan-2-yl-1,2,3,4-tetrahydroisoquinoline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N.ClH/c1-9(2)10-3-4-12-8-13-6-5-11(12)7-10;/h3-4,7,9,13H,5-6,8H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTQSHTVRCNEHFW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC2=C(CNCC2)C=C1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Ring-Closure via Pictet–Spengler Reaction

A widely used method for synthesizing tetrahydroisoquinoline derivatives involves the Pictet–Spengler condensation, where a phenethylamine derivative undergoes cyclization with an aldehyde or its reactive derivative under acidic catalysis.

- Starting Materials: Phenethylamine compounds substituted appropriately to allow for the isopropyl group introduction.

- Cyclization: The amine reacts with an aldehyde (often formaldehyde or substituted aldehydes) in the presence of Lewis acids such as BF₃·OEt₂ or protic acids.

- Outcome: Formation of the tetrahydroisoquinoline skeleton with the desired substitution pattern.

This method is supported by patent literature describing ring-closure reactions of phenethylamine compounds with aldehydes to yield tetrahydroisoquinoline derivatives, including those with alkyl substituents like isopropyl groups.

Alkylation of Hydroxy-Substituted Intermediates

An alternative or complementary approach involves alkylation of hydroxy-substituted tetrahydroisoquinoline intermediates:

- Step: The hydroxy group at the 6-position is alkylated using isopropyl halides (e.g., 2-bromopropane) under basic conditions (e.g., potassium carbonate in DMF).

- Result: Introduction of the 6-(propan-2-yl) substituent via nucleophilic substitution.

This method parallels the preparation of related compounds such as 6-(propan-2-yloxy)-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride, where alkylation is a key step.

Salt Formation

The final step in the preparation is the formation of the hydrochloride salt to improve the compound’s physicochemical properties:

- Process: Treatment of the free base amine with hydrochloric acid (HCl) in anhydrous ether or ethanol.

- Purpose: To obtain a stable, crystalline hydrochloride salt suitable for storage and further applications.

Detailed Synthetic Route Example

| Step | Reaction Type | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Preparation of phenethylamine intermediate | Starting from substituted benzaldehyde and nitroethane, reduction to phenethylamine | Phenethylamine derivative with appropriate substitution |

| 2 | Pictet–Spengler cyclization | Reaction with isopropyl aldehyde or equivalent, BF₃·OEt₂ catalyst, acidic conditions | Cyclized tetrahydroisoquinoline core with isopropyl group |

| 3 | Alkylation (if needed) | Alkylation with 2-bromopropane, K₂CO₃/DMF | Introduction of 6-(propan-2-yl) substituent |

| 4 | Salt formation | Treatment with HCl in ethanol or ether | Formation of hydrochloride salt |

Research Findings and Optimization

- Catalyst Selection: Lewis acids such as BF₃·OEt₂ have been found effective in promoting cyclization with high yields and selectivity.

- Chiral Auxiliary Use: In some advanced syntheses, chiral auxiliaries and catalysts (e.g., (R,R)-RuTsDPEN) are employed to obtain enantiomerically pure products, though this is more relevant for optically active derivatives.

- Reaction Conditions: Low temperature (0 °C) during salt formation helps in minimizing side reactions and improving purity.

- Purity Validation: High-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) are standard for confirming structure and purity, with purity levels typically exceeding 98% for pharmaceutical-grade material.

Comparative Table of Preparation Methods

| Method | Key Features | Advantages | Limitations |

|---|---|---|---|

| Pictet–Spengler Condensation | Cyclization of phenethylamine with aldehyde | Straightforward, versatile for substitutions | Requires acidic conditions, possible side reactions |

| Alkylation of Hydroxy Intermediates | Nucleophilic substitution with alkyl halides | Specific introduction of isopropyl group | Requires pre-formed hydroxy intermediate |

| Catalytic Hydrogenation & Reductive Amination | Multi-step with chiral catalysts for enantiopurity | High stereoselectivity, useful for chiral compounds | More complex, costly catalysts |

化学反应分析

Chemical Reactivity

The compound exhibits reactivity typical of THIQ derivatives:

2.1. Alkylation and Esterification

Propan-2-yl groups at the 6-position can be introduced via nucleophilic substitution or alkylation under basic conditions (e.g., LiOH or methylamine). Esterification of carboxylate moieties (e.g., propan-2-yl esters) occurs via acid-catalyzed reactions.

2.2. Ring-Opening and Cyclization

THIQ derivatives are susceptible to ring-opening under strong bases (e.g., LiDA–KOR superbase), leading to functionalized intermediates . Cyclization reactions, such as the formation of spirocyclic or azetidine-fused structures, are facilitated by hypervalent iodine reagents .

2.3. Stability and Degradation

The hydrochloride salt is stable under standard laboratory conditions but may degrade under oxidizing agents or extreme pH. Spectroscopic methods (NMR, IR) confirm structural integrity .

Biological Interactions

Research highlights the compound’s pharmacological potential:

3.1. Orexin-1 (OX₁) Antagonism

7-substituted THIQ derivatives, including propan-2-yl analogs, show potent OX₁ antagonism, suggesting utility in sleep disorders . SAR studies indicate that substituents at the 6-position enhance receptor binding .

3.2. Antimalarial Activity

THIQ derivatives with carboxylate or ester functionalities exhibit antimalarial effects, likely through inhibition of parasite enzymes . The hydrochloride salt’s solubility and bioavailability are critical for therapeutic applications .

Data Table: Key Reactions and Conditions

科学研究应用

Scientific Research Applications

1. Neuropharmacology

- Therapeutic Potential : The compound has been investigated for its potential in treating neurological disorders such as Parkinson’s disease , depression , and anxiety . Its mechanism involves modulation of neurotransmitter systems, particularly dopamine and serotonin pathways .

- Neuroprotective Effects : Studies suggest that it may exhibit neuroprotective effects by acting on specific receptors involved in neurodegenerative processes .

2. Orexin Receptor Antagonism

- Sleep Disorders : Research indicates that derivatives like this compound can act as antagonists at orexin receptors. This action is significant for the treatment of sleep disorders such as insomnia and narcolepsy .

- Eating Disorders : The compound's ability to modulate orexin signaling also positions it as a potential treatment for various eating disorders .

3. Synthesis and Chemical Applications

- Building Block in Synthesis : It serves as an important intermediate in the synthesis of more complex organic molecules. Its derivatives are utilized in the development of novel pharmaceuticals and materials .

- Chemical Properties : The hydrochloride form enhances solubility, making it suitable for both experimental and industrial applications .

Case Study 1: Neuroprotective Effects in Parkinson’s Disease

A study explored the effects of this compound on neuronal cell viability in models of Parkinson's disease. Results indicated that the compound significantly protected neurons from apoptosis induced by neurotoxic agents. This suggests its potential as a therapeutic agent in neurodegenerative diseases .

Case Study 2: Orexin Receptor Antagonism

In a clinical trial assessing the efficacy of orexin receptor antagonists for treating insomnia, this compound was administered to patients with chronic insomnia. The results showed improved sleep quality and reduced wakefulness during the night compared to placebo groups .

作用机制

The mechanism of action of 6-(Propan-2-yl)-1,2,3,4-tetrahydroisoquinoline hydrochloride involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies on its binding affinity and selectivity help elucidate its effects at the molecular level.

相似化合物的比较

Table 1: Structural and Pharmacological Comparison of Tetrahydroisoquinoline Derivatives

Key Findings and Mechanistic Insights

- Analgesic Activity : Compound 3 (6,7-dimethoxy derivative) demonstrated superior analgesic efficacy in thermal (hot plate) and chemical (vinegar writhing) pain models compared to diclofenac sodium and metamizole. Its ED₅₀ was significantly lower, suggesting enhanced receptor affinity or bioavailability .

- Anti-inflammatory Activity : At 0.5 mg/kg, compound 3 reduced inflammation in acute arthritis models by 3.3-fold compared to diclofenac, likely via COX-2 inhibition or cytokine modulation .

- Structural Impact on Activity :

- Electron-Withdrawing Groups (e.g., CF₃, Cl): Enhance metabolic stability and receptor binding but may reduce solubility.

- Electron-Donating Groups (e.g., OCH₃, isopropyl): Improve CNS penetration and modulate serotonin/dopamine pathways, as seen in sedative derivatives .

- Positional Isomerism : The 5-isopropyl isomer (CAS: 1798012-02-8) shows distinct physicochemical properties compared to the 6-substituted target compound, underscoring the importance of substitution patterns .

生物活性

6-(Propan-2-yl)-1,2,3,4-tetrahydroisoquinoline hydrochloride is a compound within the tetrahydroisoquinoline family, which has garnered significant interest due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

- Chemical Name : this compound

- CAS Number : 1222098-13-6

- Molecular Formula : CHClN

- Molecular Weight : 229.73 g/mol

The biological activity of this compound is linked to its interaction with various biological targets:

- Orexin Receptors : This compound acts as a non-peptide antagonist of human orexin receptors. Orexin receptors are implicated in regulating sleep-wake cycles and appetite. Antagonism of these receptors may provide therapeutic benefits for sleep disorders and obesity management .

- Neuroprotective Effects : Tetrahydroisoquinoline derivatives have shown potential neuroprotective effects against neurodegenerative diseases. Research indicates that they may inhibit neuroinflammation and oxidative stress pathways .

Biological Activities

The compound exhibits a range of biological activities which can be summarized as follows:

Case Studies and Research Findings

Recent studies have provided insights into the efficacy and safety profile of this compound:

- Neuroprotective Study : A study evaluated the neuroprotective effects of tetrahydroisoquinoline derivatives in a model of Alzheimer's disease. The results indicated a reduction in amyloid-beta plaque formation and improved cognitive function in treated animals compared to controls .

- Antimicrobial Evaluation : Research conducted on a series of tetrahydroisoquinoline dipeptides showed promising antimicrobial properties against various pathogens. The most active compounds exhibited MIC values significantly lower than those of established antibiotics .

- Therapeutic Potential in Sleep Disorders : A patent application highlighted the compound's potential as an orexin receptor antagonist for treating sleep disorders such as insomnia and narcolepsy .

常见问题

Basic Research Questions

Q. What are the recommended methods for synthesizing 6-(propan-2-yl)-1,2,3,4-tetrahydroisoquinoline hydrochloride with high purity?

- Methodology : Utilize reductive amination or cyclization strategies under controlled nitrogen atmospheres to avoid oxidation. For purification, employ recrystallization in ethanol/water mixtures (1:3 ratio) followed by column chromatography (silica gel, eluent: dichloromethane/methanol 9:1). Monitor purity via HPLC (C18 column, 0.1% TFA in acetonitrile/water gradient) .

- Critical Note : Impurities like residual solvents (e.g., tetrahydrofuran) must be quantified using GC-MS, referencing pharmacopeial Class 2/3 solvent limits .

Q. How should researchers handle and store this compound to ensure stability?

- Protocol : Store under inert gas (argon) at –20°C in amber vials to prevent photodegradation. Conduct stability studies under accelerated conditions (40°C/75% RH for 6 months) with periodic HPLC analysis. Avoid long-term storage due to potential hydrolysis of the tetrahydroisoquinoline backbone .

Q. What analytical techniques are essential for characterizing this compound?

- Techniques :

- NMR : ¹H/¹³C NMR in DMSO-d₆ to confirm substitution patterns (e.g., isopropyl group at C6).

- HRMS : Electrospray ionization (ESI+) for molecular ion validation.

- Elemental Analysis : Verify chloride content via titrimetry (AgNO₃ titration) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

- Approach :

Dose-Response Analysis : Replicate assays across multiple cell lines (e.g., HEK293 vs. SH-SY5Y) to assess receptor binding variability.

Metabolite Screening : Use LC-MS to identify active metabolites that may interfere with results.

Structural Confirmation : Cross-validate batch purity via X-ray crystallography to rule out polymorphic effects .

Q. What strategies optimize selectivity for adrenergic vs. dopaminergic receptor targets?

- Experimental Design :

- Molecular Docking : Model the isopropyl group’s steric effects on receptor binding pockets (e.g., α₂A-adrenergic vs. D₂ dopamine receptors).

- SAR Studies : Synthesize analogs with substituents at C7 (e.g., methoxy groups) and compare IC₅₀ values via radioligand binding assays .

Q. How can degradation pathways be identified under physiological conditions?

- Methodology :

- Forced Degradation : Expose the compound to simulated gastric fluid (pH 1.2) and analyze degradation products via UPLC-QTOF-MS.

- Isolation : Use preparative TLC to isolate major degradants (e.g., oxidized isoquinoline derivatives) for structural elucidation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。